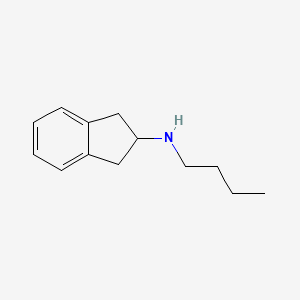![molecular formula C7H7ClN2O B15328364 8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B15328364.png)
8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is a heterocyclic organic compound characterized by its unique structure, which includes a pyridine ring fused to a 1,4-oxazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine typically involves multicomponent reactions and cyclization reactions. One common method is the reaction of appropriate precursors under controlled conditions, such as temperature and pressure, to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.
化学反応の分析
Types of Reactions: 8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Chemistry: In chemistry, 8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is used as an intermediate in the synthesis of other heterocyclic compounds. Its unique structure makes it a valuable building block for creating complex molecules.
Biology: In biological research, this compound may be used to study its interactions with biological targets, such as enzymes and receptors. It can also serve as a tool compound to investigate biological pathways and processes.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its pharmacological properties may be explored for therapeutic uses, such as treating various diseases and conditions.
Industry: In the industrial sector, this compound can be used in the production of materials, such as polymers and coatings. Its unique properties make it suitable for various applications in material science.
作用機序
The mechanism by which 8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
類似化合物との比較
6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
1,3-Oxazine derivatives
Uniqueness: 8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine stands out due to its specific structural features and potential applications. While similar compounds may share some properties, the unique arrangement of atoms in this compound contributes to its distinct behavior and utility in various fields.
特性
分子式 |
C7H7ClN2O |
|---|---|
分子量 |
170.59 g/mol |
IUPAC名 |
8-chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C7H7ClN2O/c8-5-3-9-4-6-7(5)11-2-1-10-6/h3-4,10H,1-2H2 |
InChIキー |
HYSJALNJOFRTBA-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C=NC=C2N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B15328281.png)
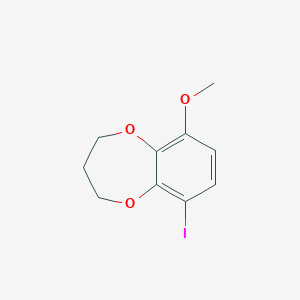
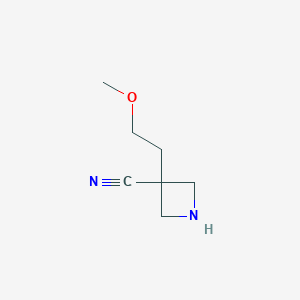
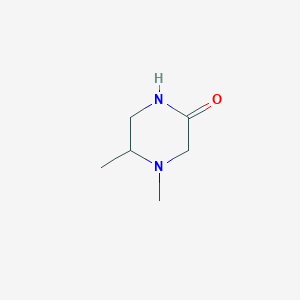
![[2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B15328319.png)
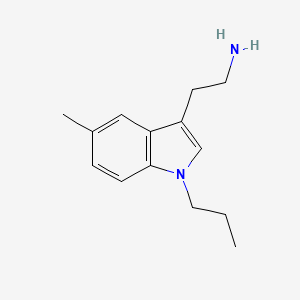

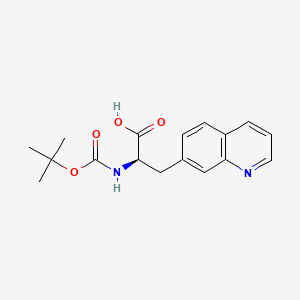
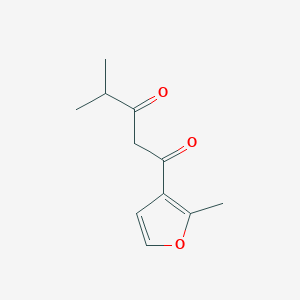
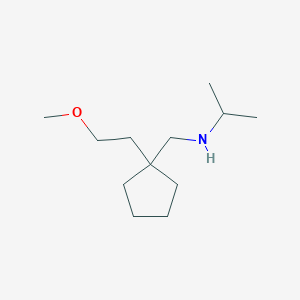
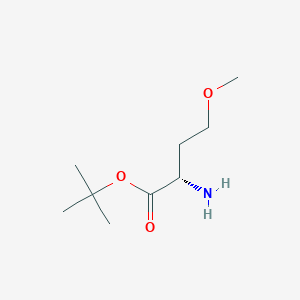
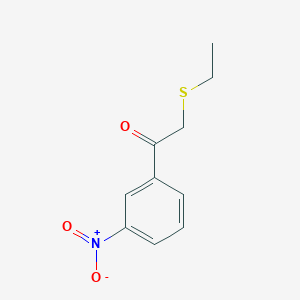
![1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B15328384.png)
